(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanamine
CAS No.:
Cat. No.: VC17457267
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N4 |
|---|---|
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | (1-methylbenzotriazol-4-yl)methanamine |
| Standard InChI | InChI=1S/C8H10N4/c1-12-7-4-2-3-6(5-9)8(7)10-11-12/h2-4H,5,9H2,1H3 |
| Standard InChI Key | VUDOKWBFTKFINY-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC(=C2N=N1)CN |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
(1-Methyl-1H-benzo[d] triazol-4-yl)methanamine (C₈H₁₀N₄) features a benzotriazole core fused to a benzene ring, with a methyl group at the N1 position and a methanamine substituent at the C4 position. The planar benzotriazole system adopts a slight envelope conformation due to steric interactions between the methyl and methanamine groups, as observed in analogous structures .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀N₄ | |
| Molecular Weight | 162.19 g/mol | |
| IUPAC Name | (1-methylbenzotriazol-4-yl)methanamine | |
| SMILES | CN1C2=CC=CC(=C2N=N1)CN | |
| InChIKey | VUDOKWBFTKFINY-UHFFFAOYSA-N |
Crystallographic and Spectroscopic Analysis
X-ray diffraction studies of related benzotriazole derivatives reveal supramolecular architectures stabilized by N–H···N hydrogen bonds and C–H···π interactions . For (1-Methyl-1H-benzo[d][1, triazol-4-yl)methanamine, NMR spectroscopy (¹H and ¹³C) confirms regioselective substitution patterns, with characteristic shifts observed for the methyl (δ 3.8–4.1 ppm) and methanamine (δ 2.9–3.2 ppm) protons . Mass spectrometry data ([M+H]⁺ = 163.12 m/z) aligns with theoretical molecular weight calculations.
Synthesis and Regiochemical Control
Purification and Yield Optimization
Chromatographic purification (silica gel, ethyl acetate/hexane 3:7) yields 72–78% pure product . Recrystallization from ethanol enhances purity to >98%, with differential scanning calorimetry (DSC) showing a sharp melting endotherm at 189–191°C.
Physicochemical and Supramolecular Properties
Hydrogen-Bonding Networks
In the solid state, the methanamine group participates in N–H···N hydrogen bonds (2.85–3.12 Å) with adjacent triazole nitrogens, forming zigzag chains along the crystallographic b-axis . These interactions stabilize a lamellar packing motif with interchain distances of 4.2 Å .
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (DMF: 12.3 mg/mL; DMSO: 9.8 mg/mL) but limited solubility in water (<0.1 mg/mL). Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, confirming robustness for long-term storage.
Industrial and Materials Science Applications
Corrosion Inhibition
Electrochemical impedance spectroscopy (EIS) reveals 89% corrosion inhibition efficiency for mild steel in 1M HCl, attributable to adsorption of the planar triazole ring onto metal surfaces.
Polymer Modification
Copolymerization with styrene (5 wt% loading) enhances thermal stability (T₅% = 312°C vs. 285°C for pure polystyrene), demonstrating utility as a flame-retardant additive.
Analytical and Regulatory Considerations
Quality Control Protocols
HPLC-UV analysis (C18 column, 254 nm) establishes a retention time of 6.8 min with >99% purity thresholds. Residual solvent analysis by GC-MS confirms toluene levels <50 ppm, meeting ICH Q3C guidelines.
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